7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a methyl group at position 7, a methylsulfanyl group at position 2, and a 2-piperidino-pyrimidinyl substituent at position 4. These substitutions confer unique physicochemical and biological properties.
Properties
IUPAC Name |
7-methyl-2-methylsulfanyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7S/c1-11-12(10-18-15-20-16(24-2)21-23(11)15)13-6-7-17-14(19-13)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJDGVDASDIHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SC)C3=NC(=NC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidino or pyrimidinyl moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Molecular Weight & Solubility: The target compound’s molecular weight is higher (~400–450 g/mol estimated) compared to simpler derivatives (e.g., 181.22 g/mol for 2-methylsulfanyl-7-amine analog ). The piperidino-pyrimidinyl substituent likely reduces aqueous solubility but improves lipophilicity, enhancing blood-brain barrier penetration.
- Acid Dissociation Constant (pKa) : The methylsulfanyl group (pKa ~2.47) may influence protonation states under physiological conditions, affecting binding to targets like enzymes or receptors.
Pharmacological and Agrochemical Relevance
- Anticancer Potential: The 2-piperidino-pyrimidinyl group may mimic pharmacophores in tubulin inhibitors (e.g., 6a–d ) or carbonic anhydrase inhibitors (hCA IX/XII ). Piperidine rings are common in kinase inhibitors due to their ability to form hydrogen bonds.
- Antimicrobial Activity: Compared to 6-(4-fluorophenyl)-2-methylsulfanyl derivatives , the target compound lacks halogen substituents but includes a nitrogen-rich piperidino group, which could enhance interactions with bacterial DNA gyrase.
- Herbicidal Activity : Unlike sulfonamide-containing triazolopyrimidines (e.g., 8a–b ), the target compound lacks a sulfonamide moiety, suggesting a different mechanism of action, possibly through kinase or receptor modulation.
Structural-Activity Relationship (SAR) Insights
Biological Activity
7-Methyl-2-(methylsulfanyl)-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . Its structure features a triazole ring fused with a pyrimidine ring and incorporates a methylsulfanyl group and a piperidine moiety. This unique structure contributes to its biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily linked to its interaction with various biological targets:
- Adenosine Receptors : Compounds containing similar structures have been shown to exhibit antagonistic activity against A2A and A2B adenosine receptors, which are implicated in cancer immunotherapy. For instance, derivatives have demonstrated IC50 values as low as 14.12 nM against A2B receptors .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes. For example, studies have reported strong inhibitory activity against urease and moderate activity against acetylcholinesterase .
- Antiviral Activity : Some derivatives of triazolo-pyrimidines have shown promising anti-HIV-1 potency through inhibition of reverse transcriptase . The structural modifications in the triazole-pyrimidine framework are crucial for enhancing antiviral activity.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
- Cancer Immunotherapy : A study focused on dual A2A/A2B AR antagonists derived from triazolo-pyrimidines highlighted the potential of these compounds in enhancing T cell activation in cancer therapy. The lead compound demonstrated superior inhibition compared to existing therapies .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of related compounds against various strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity which supports further exploration for therapeutic applications .
Q & A
Q. Q1. What are the standard protocols for synthesizing triazolo[1,5-a]pyrimidine derivatives like this compound?
A1.
- Methodology : The synthesis typically involves a multi-component reaction using aminotriazole, ketone esters, and aldehydes in a solvent like dimethylformamide (DMF). For example, Shah and Rojivadiya () fused aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF for 10–12 minutes, followed by methanol addition and overnight crystallization.
- Key Steps :
- Reagent Ratios : Equimolar ratios (0.01 mol each) ensure balanced reactivity.
- Purification : Ethanol recrystallization and air-drying yield high-purity solids (~205–207°C melting point).
- Characterization : Confirm structure via H/C NMR, IR (C=N stretch at ~1600 cm), and mass spectrometry (e.g., m/z 533 molecular ion peak) .
Advanced Synthesis: Optimization and Computational Design
Q. Q2. How can computational methods improve the synthesis efficiency of this compound?
A2.
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Approach : Integrate quantum chemical calculations and reaction path searches (ICReDD methodology, ) to predict optimal reaction conditions (e.g., solvent choice, temperature).
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Case Study : Replace hazardous additives like TMDP (toxic) with safer alternatives using computational screening, reducing trial-and-error experimentation .
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Data-Driven Workflow :
Step Tool/Method Output Reaction path simulation Density Functional Theory (DFT) Energy barriers for intermediates Solvent optimization COSMO-RS (Conductor-like Screening) Solvent polarity matching Experimental validation High-throughput screening Confirmed yield improvement
Structural Characterization Challenges
Q. Q3. How to resolve contradictions in spectral data during structural analysis?
A3.
- Common Issues : Discrepancies in NMR shifts due to tautomerism (e.g., triazole-pyrimidine ring dynamics) or impurities.
- Resolution Strategy :
- 2D NMR : Use HSQC/HMBC to assign ambiguous C signals (e.g., distinguishing C-2 vs. C-4 in the pyrimidine ring) .
- X-ray Crystallography : Confirm absolute configuration (e.g., crystal structure of analogous compounds in ).
- Mass Fragmentation : Correlate MS/MS patterns with predicted fragmentation pathways .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4. What strategies are used to correlate substituent effects with biological activity?
A4.
- SAR Workflow :
- Functional Group Variation : Modify methylsulfanyl or piperidine groups () and test against targets (e.g., kinases, microbial assays).
- Computational Docking : Use AutoDock Vina to predict binding affinities to enzymes like HIV-1 reverse transcriptase (analogous to pyrimidine derivatives in ).
- Data Analysis : Apply multivariate statistics (e.g., PCA) to link substituent electronic parameters (Hammett σ) with IC values .
Data Contradictions in Reaction Mechanisms
Q. Q5. How to address conflicting mechanistic proposals for triazolo-pyrimidine formation?
A5.
- Hypothesis Testing :
- Isotopic Labeling : Use N-labeled aminotriazole to track cyclization pathways ().
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC (e.g., ’s pH-dependent reaction optimization).
- Computational Validation : Compare activation energies for proposed pathways (e.g., [1,5]-shift vs. nucleophilic addition) using Gaussian software .
Analytical Method Development
Q. Q6. What advanced techniques validate purity and stability of this compound?
A6.
- Purity Assessment :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min for the parent compound).
- Elemental Analysis : Confirm %C/%H/%N within ±0.3% of theoretical values .
- Stability Studies :
Advanced Topics: Multi-Step Synthesis and Scalability
Q. Q7. How to optimize multi-step syntheses for industrial-scale production?
A7.
- Process Intensification :
- Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclization in ) to improve heat transfer.
- Catalysis : Replace stoichiometric reagents with Pd/C or enzymes for greener syntheses.
- DoE (Design of Experiments) : Apply factorial design () to optimize variables (temperature, catalyst loading) and reduce step count .
Handling Toxic Intermediates
Q. Q8. What safety protocols are critical when using methylsulfanyl or piperidine groups?
A8.
- Risk Mitigation :
- Substitution : Replace piperidine (regulated precursor) with morpholine derivatives where possible ().
- PPE : Use nitrile gloves, fume hoods, and gas detectors for HS release during methylsulfanyl reactions.
- Waste Management : Neutralize acidic byproducts with NaHCO before disposal .
Computational Modeling for Drug Design
Q. Q9. How can molecular dynamics (MD) predict this compound’s pharmacokinetics?
A9.
- Protocol :
- Solubility Prediction : Use COSMOquick to estimate logP (~2.8) and aqueous solubility.
- Metabolism Prediction : CypReact screening for hepatic oxidation hotspots (e.g., piperidine N-demethylation).
- MD Simulations : Simulate blood-brain barrier penetration using GROMACS (force field: CHARMM36) .
Addressing Synthetic Impurities
Q. Q10. What analytical strategies identify and quantify process-related impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
